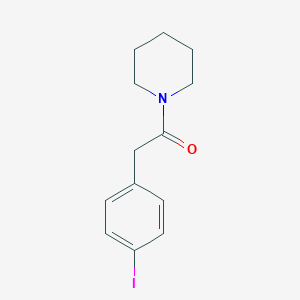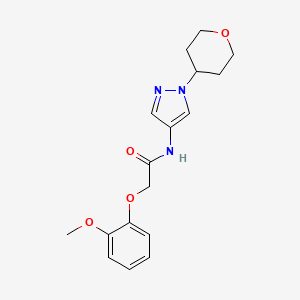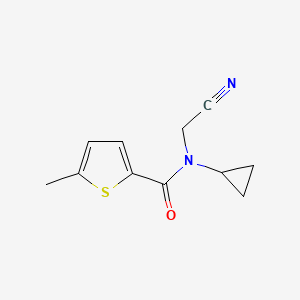
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, also known as compound X, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications in various fields.
Scientific Research Applications
Modification and Analgesic Activity
A study by Ukrainets et al. (2019) on modifying the benzene moiety within the quinolone nucleus of closely related analogs aimed to enhance analgesic activity. The findings suggested that these chemical modifications exerted a weak influence on analgesic effectiveness, indicating minimal interaction with biological targets Modification of the Benzene Moiety in the Quinolone Nucleus of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-N-(Pyridin-3-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide as an Attempt to Enhance its Analgesic Activity.
Diuretic Properties and Structure-Activity Relationship
Research by Ukrainets et al. (2008) on alkyl-, arylalkyl-, and arylamides of a structurally similar compound to the focal chemical explored their diuretic properties, contributing to the understanding of structure-biological activity relationships 4-Hydroxy-2-quinolones 144. Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and their diuretic properties.
Bioisosteric Replacements to Enhance Analgesic Properties
A study highlighted the use of bioisosteric replacements to improve the analgesic properties of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This approach showed that specific isosteric replacements could notably increase analgesic activity, particularly with 3-pyridine derivatives Using Bioisosteric Replacements to Enhance the Analgesic Properties of 4-Hydroxy-6,7-Dimethoxy-2-oxo-1,2-Dihydroquinoline-3-Carboxamides.
Cholinesterase Inhibitors and Ca Channel Antagonists
Tomassoli et al. (2011) synthesized and evaluated a set of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives for their potential as cholinesterase inhibitors and calcium channel antagonists. Their research contributes to the development of therapeutic agents targeting neurodegenerative diseases Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists.
Anti-Proliferative Agents
Banu et al. (2017) designed and synthesized a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives as potential anti-proliferative agents. The study's findings, supported by molecular docking studies, identified several compounds with significant activity against various cancer cell lines Design, synthesis and docking studies of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a potential anti-proliferative agents.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide' involves the condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde followed by oxidation and reduction steps.", "Starting Materials": [ "3-carboxamido-4-hydroxy-1,2-dihydroquinoline", "pyridine-3-carboxaldehyde", "sodium periodate", "sodium borohydride", "acetic acid", "sodium acetate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde in the presence of acetic acid and sodium acetate to form 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide.", "Step 2: Oxidation of the product from step 1 with sodium periodate in water to form the corresponding quinoline-3-carboxylic acid.", "Step 3: Reduction of the quinoline-3-carboxylic acid from step 2 with sodium borohydride in ethyl acetate to form the final product '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide'." ] } | |
CAS RN |
313986-03-7 |
Product Name |
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide |
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.298 |
IUPAC Name |
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) |
InChI Key |
ILGKTHYZRKKNKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(4-formylphenoxy)acetyl]amino]-N-propylpropanamide](/img/structure/B2634947.png)
![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)
![2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2634952.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)
![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)
![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2634958.png)



![Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2634965.png)

![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)